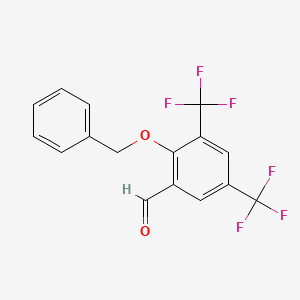![molecular formula C19H27N3O3 B14773156 Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)
Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(perfluorooctyl)aniline with phenyl chlorothioformate, followed by phenol substitution by (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, and subsequent Boc removal . This method ensures high enantioselectivity and diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of metal-free, additive-free, and base-free direct amidation of esters using water as a green solvent has been reported as an efficient and sustainable approach . This method emphasizes eco-friendly characteristics and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a chiral catalyst for asymmetric synthesis, enabling the production of enantiomerically pure compounds . In medicine, it has potential applications in drug development due to its unique structural features and biological activity. In industry, it is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as pyrrolidine-based chiral quaternary alkylammonium ionic liquids . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate lies in its combination of a benzyl group, a pyrrolidine ring, and an amide linkage, which imparts distinct chemical and biological properties.
List of Similar Compounds:- Pyrrolidine-based chiral quaternary alkylammonium ionic liquids
- (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- N-benzyloxycarbonyl-3-pyrroline
This detailed article provides a comprehensive overview of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H27N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(17-7-8-17)12-16-9-10-21(11-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3 |
Clé InChI |
YIFNTHKOAWQHBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)

![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)









